molecular formula C14H10F4O2 B6384323 5-(2-Fluoro-4-methoxyphenyl)-3-trifluoromethylphenol CAS No. 1262004-03-4

5-(2-Fluoro-4-methoxyphenyl)-3-trifluoromethylphenol

Cat. No.: B6384323
CAS No.: 1262004-03-4
M. Wt: 286.22 g/mol
InChI Key: OKWZOKHNNOUNDK-UHFFFAOYSA-N
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Description

5-(2-Fluoro-4-methoxyphenyl)-3-trifluoromethylphenol is an organic compound that features both fluorine and methoxy functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the diazotization of substituted 2-aminopyridines followed by fluorination . Another approach includes the O-methylation of phenol derivatives using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoro-4-methoxyphenyl)-3-trifluoromethylphenol can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The phenyl ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 5-(2-Fluoro-4-methoxyphenyl)-3-trifluoromethylbenzoic acid.

    Reduction: Formation of 5-(2-Fluoro-4-methoxyphenyl)-3-trifluoromethylcyclohexanol.

    Substitution: Formation of 5-(2-Fluoro-4-methoxyphenyl)-3-trifluoromethylphenylamine.

Scientific Research Applications

5-(2-Fluoro-4-methoxyphenyl)-3-trifluoromethylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-4-methoxyphenyl)-3-trifluoromethylphenol involves its interaction with specific molecular targets. For instance, it may act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Fluoro-4-methoxyphenyl)-3-trifluoromethylphenol is unique due to its trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and lipophilicity. This makes it particularly valuable in medicinal chemistry for the design of drugs with improved pharmacokinetic profiles.

Properties

IUPAC Name

3-(2-fluoro-4-methoxyphenyl)-5-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4O2/c1-20-11-2-3-12(13(15)7-11)8-4-9(14(16,17)18)6-10(19)5-8/h2-7,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWZOKHNNOUNDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686616
Record name 2'-Fluoro-4'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262004-03-4
Record name 2'-Fluoro-4'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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